4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide
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Overview
Description
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H9N3O4S It is characterized by the presence of an imidazolidinone ring attached to a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with an appropriate imidazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it can inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Uniqueness
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential as an enzyme inhibitor and its antimicrobial properties .
Properties
Molecular Formula |
C9H9N3O4S |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O4S/c10-17(15,16)7-3-1-6(2-4-7)12-5-8(13)11-9(12)14/h1-4H,5H2,(H2,10,15,16)(H,11,13,14) |
InChI Key |
RGDGMJQCBIWDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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